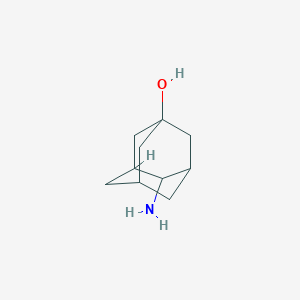

4-Aminoadamantan-1-ol

Description

BenchChem offers high-quality 4-Aminoadamantan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminoadamantan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminoadamantan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPCLMSUNVOZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Adamantane Scaffold in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and symmetric polycyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure can enhance the pharmacological properties of drug candidates by improving their metabolic stability, bioavailability, and binding affinity to target receptors.[2] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and neuroprotective effects.[3][4]

trans-4-Aminoadamantan-1-ol hydrochloride, in particular, serves as a key building block for the synthesis of various biologically active molecules. It is currently being investigated for applications in the treatment of hyperlipidemia, diabetes, obesity, and atherosclerosis, with many drug candidates in Phase II or III clinical trials.[5] The precise stereochemical arrangement of the amino and hydroxyl groups in the trans configuration is often critical for therapeutic efficacy, making its stereoselective synthesis a topic of significant interest.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of trans-4-Aminoadamantan-1-ol hydrochloride hinges on the strategic introduction of the amino and hydroxyl functionalities onto the adamantane core with the desired stereochemistry. A common and effective retrosynthetic approach begins with a commercially available adamantane derivative, 5-hydroxy-2-adamantanone. This starting material provides a convenient handle for the sequential introduction of the required functional groups.

The overall synthetic strategy can be visualized as a two-step process:

-

Reductive Amination: The ketone functionality of 5-hydroxy-2-adamantanone is converted to an amine. This can be achieved through the formation of an intermediate imine or oxime, followed by reduction. The choice of reducing agent is critical for controlling the stereoselectivity of the reaction.

-

Salt Formation and Purification: The resulting amino alcohol is then converted to its hydrochloride salt to improve its stability and handling properties. This step also provides an opportunity for purification through recrystallization to isolate the desired trans isomer.

Detailed Synthetic Protocols and Mechanistic Insights

Two primary routes for the synthesis of trans-4-Aminoadamantan-1-ol hydrochloride from 5-hydroxy-2-adamantanone have been well-established, differing mainly in the intermediate formed prior to reduction.

Method 1: Synthesis via Imine Intermediate

This method involves the direct reaction of 5-hydroxy-2-adamantanone with aqueous ammonia to form a 5-hydroxy-2-adamantane imine, which is then reduced.

Step 1: Formation of 5-hydroxy-2-adamantane imine

-

Reaction: 5-hydroxy-2-adamantanone is reacted with an excess of aqueous ammonia.

-

Rationale: The use of aqueous ammonia as both the reactant and the solvent system is cost-effective and aligns with the principles of green chemistry due to its high atom economy.[5] The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the imine.

-

Conditions: The reaction is typically carried out at a temperature between 0 and 50 °C for 4 to 16 hours.[5]

Step 2: Catalytic Hydrogenation

-

Reaction: The intermediate imine is reduced to 4-amino-1-hydroxyadamantane using catalytic hydrogenation.

-

Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[5]

-

Rationale: Catalytic hydrogenation is a clean and efficient reduction method. The stereochemical outcome of the reduction is influenced by the steric hindrance of the adamantane cage, which generally favors the formation of the trans isomer.

-

Conditions: The hydrogenation is typically performed under a hydrogen atmosphere (1-5 atm) in a suitable solvent.[5]

Step 3: Acidification and Salt Formation

-

Reaction: The crude 4-amino-1-hydroxyadamantane is dissolved in a solvent and treated with a souring agent to form the hydrochloride salt.

-

Souring Agents: Trimethylchlorosilane, hydrogen chloride in methanol, or hydrogen chloride in ethanol can be used.[5]

-

Rationale: The formation of the hydrochloride salt facilitates the isolation and purification of the final product. The salt is typically less soluble than the free base, allowing for crystallization.

-

Conditions: The acidification is carried out at low temperatures (0-10 °C) to control the crystallization process and improve the yield and purity of the trans isomer.[5] Subsequent reflux and cooling promote the formation of well-defined crystals.

Method 2: Synthesis via Oxime Intermediate

An alternative approach involves the formation of an oxime intermediate, which is then reduced.

Step 1: Oximation of 5-hydroxy-2-adamantanone

-

Reaction: 5-hydroxy-2-adamantanone is reacted with hydroxylamine hydrochloride to produce 5-hydroxy-2-adamantanone oxime.[6]

-

Rationale: Oximation is a reliable method for converting ketones to a reducible intermediate.

Step 2: Reduction of the Oxime

-

Reaction: The 5-hydroxy-2-adamantanone oxime is reduced to 4-amino-1-adamantanol.

-

Reducing Agent: Raney nickel is an effective catalyst for the hydrogenation of oximes.[6]

-

Rationale: The choice of Raney nickel under hydrogen pressure provides a robust method for the reduction.

-

Conditions: The reaction is typically carried out under hydrogen pressure (1.5–2.5 MPa) and at elevated temperatures (50–75 °C).[6]

Step 3: Acidification, Salt Formation, and Recrystallization

-

Reaction: The resulting 4-amino-1-adamantanol is acidified to form the hydrochloride salt.

-

Purification: Recrystallization from methanol is employed to isolate the desired trans-4-amino-1-adamantanol hydrochloride.[6]

Experimental Data and Visualization

The following table summarizes typical reaction parameters for the two synthetic methods.

| Parameter | Method 1 (Imine Intermediate)[5] | Method 2 (Oxime Intermediate)[6] |

| Starting Material | 5-hydroxy-2-adamantanone | 5-hydroxy-2-adamantanone |

| Intermediate | 5-hydroxy-2-adamantane imine | 5-hydroxy-2-adamantanone oxime |

| Reducing Agent | Palladium on Carbon | Raney Nickel |

| Hydrogen Pressure | 1-5 atm | 1.5–2.5 MPa |

| Reaction Temperature | 0-50 °C (amination), RT (hydrogenation) | 50–75 °C (reduction) |

| Purification | Crystallization after acidification | Recrystallization from methanol |

Synthetic Workflow Diagram

Caption: Comparative workflow for the synthesis of trans-4-Aminoadamantan-1-ol hydrochloride.

Conclusion and Future Perspectives

The synthesis of trans-4-Aminoadamantan-1-ol hydrochloride is a well-established process that is crucial for the advancement of drug discovery programs targeting a range of diseases. The methods described in this guide, utilizing either an imine or oxime intermediate, offer reliable and scalable routes to this important building block. The choice between these methods may depend on specific laboratory capabilities, cost considerations, and desired purity profiles. As the demand for adamantane-based therapeutics continues to grow, further optimization of these synthetic routes to enhance efficiency, reduce environmental impact, and improve stereoselectivity will remain an active area of research.

References

-

Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

- Zhejiang Apeloa Kangyu Pharmaceutical Co., Ltd. (2013). Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride. CN102633659B.

- Harbin Medisan Pharmaceutical Co., Ltd. (2010). Process for synthesizing trans-4-amino-1-adamantanol hydrochloride. CN101735080A.

-

Deng, J., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7651. [Link]

-

Khusnutdinov, R. I., et al. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. Russian Journal of Organic Chemistry, 47(11), 1682-1685. [Link]

-

Piegza, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. [Link]

-

Chochkova, M., et al. (2022). Reactions and conditions of synthesis of adamantane derivatives. Pharmacia, 69(4), 933-949. [Link]

-

Olah, G. A., & Gupta, B. G. B. (1980). Synthetic methods and reactions. 86. Novel synthesis of N-(1-adamantyl)amides from adamantane. The Journal of Organic Chemistry, 45(18), 3532-3533. [Link]

-

Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1033-1041. [Link]

-

Klimochkin, Y., et al. (2015). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. Russian Journal of Organic Chemistry, 51(1), 1-8. [Link]

-

Wanka, L., et al. (2013). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 20(13), 1589-1605. [Link]

-

Kornhuber, J., et al. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91-104. [Link]

Sources

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 6. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Aminoadamantan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has garnered significant attention in the field of medicinal chemistry. Its unique cage-like structure provides a robust scaffold for the precise spatial arrangement of functional groups, enabling enhanced interactions with biological targets.[1] The incorporation of the adamantane nucleus into drug candidates can favorably modulate their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1] This has led to the successful development of several adamantane-based drugs for a range of diseases, including viral infections and neurodegenerative disorders.[1][2] 4-Aminoadamantan-1-ol, a bifunctionalized adamantane derivative, represents a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, and its emerging role in drug development.

Physicochemical Properties of 4-Aminoadamantan-1-ol

A thorough understanding of the physicochemical properties of 4-Aminoadamantan-1-ol is crucial for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and formulation characteristics.

Core Molecular and Physical Characteristics

The fundamental properties of 4-Aminoadamantan-1-ol are summarized in the table below. It is important to note that while some experimental data is available, certain properties are computationally predicted and should be considered as such.

| Property | Value | Source |

| CAS Number | 75375-89-2 | [3] |

| Molecular Formula | C₁₀H₁₇NO | [3] |

| Molecular Weight | 167.25 g/mol | [3] |

| Boiling Point | 275.6 ± 33.0 °C at 760 mmHg (Predicted) | [2] |

| Melting Point | Not available. The hydrochloride salt has a reported melting point of 356-358 °C. | |

| Flash Point | 120.5 ± 25.4 °C (Predicted) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |

| XLogP3 | 0.4 | [3] |

| Topological Polar Surface Area | 46.3 Ų | [3] |

Solubility Profile

Experimentally determined solubility data for 4-Aminoadamantan-1-ol in a range of solvents is not extensively reported in the literature. However, based on its structure, which contains both a polar hydroxyl and an amino group, as well as a nonpolar adamantane core, a degree of solubility in both polar and nonpolar organic solvents can be anticipated. The isomeric compound, 3-amino-1-adamantanol, is reported to be soluble in organic solvents and insoluble in water.[4][5] It is reasonable to expect a similar solubility profile for 4-Aminoadamantan-1-ol. For drug development purposes, solubility studies in pharmaceutically relevant solvents and buffer systems would be a critical step in its characterization.

Synthesis and Manufacturing

The synthesis of 4-Aminoadamantan-1-ol, particularly its trans-isomer, is a key consideration for its use as a pharmaceutical intermediate. A patented method outlines a synthetic route to trans-4-amino-1-hydroxy adamantane hydrochloride, which can be neutralized to yield the free base.[6]

Synthetic Pathway Overview

The synthesis commences with 5-hydroxy-2-adamantanone as the starting material. The process involves a reductive amination followed by salt formation.

Caption: Synthetic pathway for trans-4-Aminoadamantan-1-ol Hydrochloride.

Detailed Experimental Protocol (Adapted from CN102633659B)

Step 1: Formation of 5-Hydroxy-2-adamantanimine

-

To a reaction vessel, add 5-hydroxy-2-adamantanone and aqueous ammonia (8-12 times the weight of the adamantanone).

-

Stir the reaction mixture at a temperature between 0-50 °C for 4-16 hours.

-

Upon completion of the reaction (monitored by a suitable analytical technique such as TLC or GC), the intermediate 5-hydroxy-2-adamantanimine is formed.[6]

Step 2: Catalytic Hydrogenation to 4-Aminoadamantan-1-ol

-

To the reaction mixture containing the imine, add a palladium on carbon (Pd/C) catalyst (5-15% by weight of the initial 5-hydroxy-2-adamantanone).

-

Pressurize the vessel with hydrogen gas to 1-5 atmospheres.

-

Maintain the reaction temperature between 20-60 °C and stir until the reduction is complete.

-

After the reaction, filter off the Pd/C catalyst to obtain a solution of 4-Aminoadamantan-1-ol.[6]

Step 3: Acidification to the Hydrochloride Salt

-

Dissolve the crude 4-Aminoadamantan-1-ol in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

-

Cool the solution to 0-10 °C.

-

Slowly add a solution of hydrogen chloride (e.g., HCl in methanol or ethanol) to acidify the mixture and precipitate the hydrochloride salt.

-

The mixture can be refluxed and then cooled to facilitate crystallization.

-

Collect the solid trans-4-Aminoadamantan-1-ol hydrochloride by filtration.[6]

Note: To obtain the free base, the hydrochloride salt can be neutralized with a suitable base and extracted into an organic solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-Aminoadamantan-1-ol is expected to be complex due to the rigid cage structure and the presence of multiple, often overlapping, signals from the adamantane protons. The chemical shifts of the adamantane protons typically appear in the range of 1.5-2.5 ppm. The proton attached to the carbon bearing the amino group (C4-H) would likely appear as a distinct signal, potentially in the 2.5-3.5 ppm region, depending on the solvent and concentration. The hydroxyl and amino protons will exhibit exchangeable signals, the chemical shifts of which are highly dependent on the solvent, temperature, and concentration.

¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon framework. Due to the molecule's symmetry, fewer than 10 signals may be observed. The carbon atom attached to the hydroxyl group (C1) would be expected to resonate downfield, typically in the range of 65-75 ppm. The carbon atom bonded to the amino group (C4) would also be shifted downfield, likely in the 45-55 ppm range. The remaining adamantane carbons would appear at higher field strengths. An experimental ¹³C NMR spectrum is available in the Human Metabolome Database (HMDB0000883), which may correspond to 4-Aminoadamantan-1-ol, though the specific isomer is not explicitly stated.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Aminoadamantan-1-ol will be characterized by the vibrational frequencies of its functional groups.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, indicative of hydrogen bonding.

-

N-H Stretch: The primary amine will show two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region.

-

C-H Stretch: Absorptions due to the C-H stretching of the adamantane cage will be observed just below 3000 cm⁻¹.

-

C-O Stretch: A strong C-O stretching vibration should be present in the 1000-1200 cm⁻¹ region.

-

N-H Bend: An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

For comparison, the IR spectrum of the isomeric 3-amino-1-adamantanol shows characteristic bands at 3370 and 3340 cm⁻¹ (NH₂ and OH) and 2912 cm⁻¹ (adamantane C-H).[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for 4-Aminoadamantan-1-ol would be observed at m/z 167.

-

Fragmentation: The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or ammonia (NH₃) or the amino group (NH₂) from the amine functionality. The adamantane cage itself is relatively stable, but fragmentation can occur. For the isomeric 3-amino-1-adamantanol, a mass spectrum showed the molecular ion at m/z 167 (20% relative intensity) and a base peak at m/z 110.[7]

Applications in Drug Development

The unique structural and physicochemical properties of the adamantane scaffold make 4-Aminoadamantan-1-ol a highly attractive building block for the design of novel therapeutic agents.

Role as a Pharmaceutical Intermediate

The presence of both an amino and a hydroxyl group provides two reactive sites for further chemical modification, allowing for the facile introduction of the adamantane moiety into more complex molecules. This bifunctionality is particularly valuable in the synthesis of drug candidates where the adamantane group can serve as a lipophilic anchor or a rigid spacer to optimize ligand-receptor interactions.

Therapeutic Potential of Adamantane Derivatives

Adamantane derivatives have demonstrated a wide range of biological activities, and new applications continue to be explored.

Caption: Potential therapeutic applications of adamantane derivatives.

-

Antiviral Agents: Amantadine and rimantadine are well-known antiviral drugs that highlight the potential of aminoadamantanes in combating viral infections.[2]

-

Neuroprotective Agents: The non-competitive NMDA receptor antagonist, memantine, is an adamantane derivative used in the treatment of Alzheimer's disease.[2] The lipophilicity imparted by the adamantane cage can enhance blood-brain barrier penetration.[1]

-

Enzyme Inhibitors: The rigid structure of adamantane can be exploited to design potent and selective enzyme inhibitors. For instance, adamantane-based compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

Conclusion and Future Perspectives

4-Aminoadamantan-1-ol is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its well-defined three-dimensional structure, coupled with the presence of two key functional groups, makes it an ideal scaffold for the synthesis of novel bioactive molecules. While there are some gaps in the publicly available experimental data for this compound, its synthetic accessibility and the proven therapeutic value of related adamantane derivatives underscore its importance. Future research efforts focused on the synthesis and biological evaluation of new derivatives of 4-Aminoadamantan-1-ol are likely to yield promising drug candidates for a variety of diseases.

References

- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (n.d.).

-

4-Aminoadamantan-1-ol | C10H17NO | CID 2857447 - PubChem. (n.d.). Retrieved from [Link]

-

4-Amino-1-adamantanol | CAS#:75375-89-2 | Chemsrc. (2025, September 17). Retrieved from [Link]

- CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents. (n.d.).

- RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents. (2013, July 27).

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Cas 702-82-9,3-Amino-1-hydroxyadamantane - LookChem. (n.d.). Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. 4-Amino-1-adamantanol | CAS#:75375-89-2 | Chemsrc [chemsrc.com]

- 3. 4-Aminoadamantan-1-ol | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 3-Amino-1-adamantanol | 702-82-9 [chemnet.com]

- 6. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 7. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Aminoadamantan-1-ol: Structure, Properties, Synthesis, and Applications

Executive Summary: Adamantane and its derivatives represent a unique class of rigid, lipophilic scaffolds that have proven invaluable in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of 4-Aminoadamantan-1-ol, a bifunctional adamantane derivative featuring both an amino and a hydroxyl group. We will delve into its precise chemical identity, including IUPAC nomenclature and stereochemistry, its physicochemical properties, detailed synthetic protocols, and its significance as a versatile building block in the development of advanced chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this important intermediate.

Core Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a precise understanding of its structure and nomenclature. 4-Aminoadamantan-1-ol is a derivative of tricyclo[3.3.1.13,7]decane, the systematic name for adamantane.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is 4-aminoadamantan-1-ol .[3] The numbering of the adamantane cage places the hydroxyl (-OH) group at a bridgehead position (carbon-1), and the amino (-NH2) group at a non-bridgehead, secondary carbon (carbon-4). This specific arrangement of functional groups dictates its chemical reactivity and potential applications.

Chemical Structure

The rigid, three-dimensional structure of 4-Aminoadamantan-1-ol is a defining characteristic. The diagram below illustrates the connectivity and spatial arrangement of its constituent atoms.

Caption: 2D representation of the 4-Aminoadamantan-1-ol structure.

Stereoisomerism: cis and trans Configurations

Due to the fixed, chair-like conformations of the cyclohexane rings within the adamantane cage, the relative orientation of the substituents at positions 1 and 4 gives rise to two distinct stereoisomers: cis-4-aminoadamantan-1-ol and trans-4-aminoadamantan-1-ol.[4]

-

trans-isomer: The amino group and the hydroxyl group are on opposite sides of the molecule's pseudo-plane. This is often the thermodynamically more stable and synthetically targeted isomer.

-

cis-isomer: The amino and hydroxyl groups are oriented on the same side.

The specific stereoisomer is crucial as it dramatically influences the molecule's three-dimensional shape, polarity, and how it interacts with biological targets like enzyme active sites.

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | 4-aminoadamantan-1-ol | PubChem[3] |

| Molecular Formula | C₁₀H₁₇NO | PubChem[3] |

| CAS Number | 75375-89-2 (unspecified stereochemistry) | ChemSrc[5] |

| CAS Number | 62058-03-1 (trans) | PubChem[4] |

| InChI | InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | PubChem[3] |

| SMILES | C1C2CC3CC(C2)(CC1C3N)O | PubChem[3] |

Physicochemical Properties

The physical and chemical properties of 4-Aminoadamantan-1-ol are dictated by its rigid hydrocarbon framework combined with its polar functional groups.

Tabulated Properties

| Property | Value | Source |

| Molecular Weight | 167.25 g/mol | PubChem[3] |

| Monoisotopic Mass | 167.131014166 Da | PubChem[3] |

| Melting Point | 356-358 °C (hydrochloride salt) | ChemicalBook[6] |

| Appearance | White or off-white crystalline powder | ChemBK[7] |

| Solubility | Soluble in water and some organic solvents (as hydrochloride salt) | ChemBK[7] |

Synthesis and Manufacturing

The controlled synthesis of specifically functionalized adamantane derivatives is a non-trivial task that requires strategic planning. The production of trans-4-Aminoadamantan-1-ol, in particular, has been a subject of process optimization to achieve high purity and yield.

Overview of Synthetic Strategies

A common and effective strategy involves the reductive amination of a corresponding adamantanone precursor. A patented method highlights a robust pathway starting from 5-hydroxy-2-adamantanone.[8] This approach is advantageous as it establishes the required oxygen and nitrogen functionalities on the adamantane core, which can then be chemically manipulated to achieve the desired product.

Detailed Protocol: Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride

The following protocol is adapted from a patented industrial method, designed to favor the formation of the trans isomer.[8]

Step 1: Imine Formation

-

Charge a reaction vessel with 5-hydroxy-2-adamantanone as the starting material.

-

Add aqueous ammonia (8-12 times the weight of the starting material) to serve as both the nitrogen source and the reaction medium.

-

Maintain the reaction temperature between 0-50 °C and stir for 4-16 hours.

-

During this time, the ketone is converted to 5-hydroxy-2-adamantanimine.

Step 2: Catalytic Hydrogenation (Reductive Amination)

-

To the crude imine solution, add a palladium on carbon catalyst (Pd/C, 5-15% by weight of the initial ketone).

-

Pressurize the vessel with hydrogen gas to 1-5 atmospheres.

-

Maintain the reaction temperature between 20-60 °C. The palladium surface catalyzes the reduction of the imine to the corresponding amine, yielding a mixture of cis and trans 4-amino-1-hydroxyadamantane.

Step 3: Purification and Salt Formation

-

After the reaction is complete, filter off the Pd/C catalyst.

-

Dissolve the crude amine product in a suitable solvent (e.g., methanol, ethanol) at a ratio of 2-10 times the product weight.

-

Cool the solution to 0-10 °C.

-

Slowly add an acidifying agent, such as a solution of hydrogen chloride (HCl) in methanol or trimethylchlorosilane, to a molar excess (1.05-1.50 equivalents).

-

This step selectively precipitates the hydrochloride salt. The process of refluxing followed by cooling crystallization favors the isolation of the more stable trans-4-Aminoadamantan-1-ol Hydrochloride in high purity.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of trans-4-Aminoadamantan-1-ol HCl.

Relevance in Medicinal Chemistry and Drug Development

The adamantane cage is often described as a "lipophilic bullet" in medicinal chemistry.[2] Its rigid structure provides a stable anchor for pharmacophoric groups, while its lipophilicity can enhance a drug's ability to cross cell membranes, improving its pharmacokinetic profile.[2]

4-Aminoadamantan-1-ol as a Synthetic Building Block

4-Aminoadamantan-1-ol is a valuable bifunctional building block. The amino group can be readily derivatized through acylation, alkylation, or sulfonylation, while the hydroxyl group can be esterified or etherified. This dual functionality allows for the creation of complex molecules where the adamantane core serves as a rigid spacer or a lipophilic anchor. While direct applications in marketed drugs are less documented than for its isomer, its utility in creating libraries of novel compounds for screening is significant.

Case Study: The Role of the Isomeric 3-Aminoadamantan-1-ol

To understand the potential of this chemical class, it is highly instructive to examine its constitutional isomer, 3-Aminoadamantan-1-ol (CAS 702-82-9).[9][10] This isomer, where both functional groups are at bridgehead positions, is a key intermediate in the synthesis of Vildagliptin.[11] Vildagliptin is an important antihyperglycemic agent used for the treatment of type 2 diabetes.[11] In its synthesis, the amino group of 3-aminoadamantan-1-ol is reacted with a proline derivative to form the final drug molecule.[9] This prominent example underscores the value of amino-hydroxy adamantanes as critical components in the construction of complex, biologically active molecules.

Furthermore, other adamantane derivatives, such as Memantine (1-amino-3,5-dimethyladamantane), are used to treat neurological disorders like Alzheimer's disease, highlighting the scaffold's success in targeting the central nervous system.[1][12]

Conclusion

4-Aminoadamantan-1-ol is a structurally unique and synthetically valuable chemical intermediate. Its rigid, three-dimensional framework, combined with the versatile reactivity of its amino and hydroxyl functional groups, makes it a compelling building block for medicinal chemistry and materials science. The ability to produce specific stereoisomers, particularly the trans configuration, through well-defined synthetic protocols allows for the precise design of novel molecules. While its isomer, 3-aminoadamantan-1-ol, has a well-established role in the pharmaceutical industry, the distinct spatial arrangement of functional groups in 4-aminoadamantan-1-ol offers different structural possibilities, ensuring its continued relevance in the exploration of new chemical space.

References

-

PubChem. (n.d.). 4-Aminoadamantan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.

-

PubChem. (n.d.). 4-Aminoadamantan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-Aminoadamantan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). cis-4-Aminoadamantan-1-ol Hydrochloride. Retrieved from [Link]

-

Goford. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]

-

Pharmacy Research. (n.d.). CAS 702-82-9 3-Amino-1-adamantanol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Amino-1-adamantanol | CAS#:75375-89-2. Retrieved from [Link]

-

LookChem. (n.d.). Cas 702-82-9,3-Amino-1-hydroxyadamantane. Retrieved from [Link]

-

Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Molecules, 21(8), 1034. Retrieved from [Link]

- Google Patents. (n.d.). CN104761456A - Preparation method of 3-amino-1-adamantanol.

-

ResearchGate. (n.d.). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

-

Wesemann, W., Sontag, K. H., & Maj, J. (1979). Effect of 1-aminoadamantanes on the MAO activity in brain, liver, and kidney of the rat. Arzneimittel-Forschung, 29(3), 446-448. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminoadamantan-1-ol | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-adamantanol | CAS#:75375-89-2 | Chemsrc [chemsrc.com]

- 6. 4-amino-1-adamantanol | 20098-19-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 9. 3-Amino-1-Adamantanol [kaimosi.com]

- 10. alfa-labotrial.com [alfa-labotrial.com]

- 11. Cas 702-82-9,3-Amino-1-hydroxyadamantane | lookchem [lookchem.com]

- 12. Effect of 1-aminoadamantanes on the MAO activity in brain, liver, and kidney of the rat. | Semantic Scholar [semanticscholar.org]

The Adamantane Scaffold: A Privileged Structure in Modern Therapeutics

A Technical Guide to the Mechanisms of Action of Adamantane Derivatives

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a cornerstone in medicinal chemistry. Its unique three-dimensional structure has proven to be a highly versatile scaffold, leading to the development of a diverse array of clinically significant drugs.[1][2][3] The inherent properties of the adamantane cage, including its conformational rigidity, metabolic stability, and ability to interact with specific biological targets, have made it a "privileged structure" in drug design.[4][5] This technical guide provides an in-depth exploration of the core mechanisms of action for key adamantane derivatives, focusing on their roles as antiviral, anti-Parkinsonian, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these fascinating molecules exert their therapeutic effects.

Part 1: Antiviral Activity - Targeting the Influenza A M2 Proton Channel

The initial therapeutic application of adamantane derivatives was in the realm of infectious diseases, specifically as antiviral agents against influenza A virus.[6][7] Amantadine and its α-methyl derivative, rimantadine, were at the forefront of this class, and their mechanism of action is a classic example of targeted viral inhibition.[8][9]

The Molecular Target: M2 Proton Channel

The primary target of amantadine and rimantadine is the M2 protein of the influenza A virus, which functions as a proton-selective ion channel.[10][11][12][13][14][15] This channel is crucial for the viral replication cycle, specifically during the uncoating process.[6][13][16][17] After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion.[14][17] This acidification is essential for the dissociation of the viral matrix protein (M1) from the ribonucleoprotein (RNP) complex, a critical step for the release of the viral genome into the cytoplasm.[14] By blocking this proton influx, adamantane derivatives effectively halt viral replication at an early stage.[11][12][17][18][19] It is important to note that these drugs are not effective against influenza B virus, as it lacks the M2 protein.[6][17]

Mechanism of M2 Channel Blockade

Amantadine and rimantadine bind to the lumen of the M2 proton channel, physically obstructing the passage of protons.[20] The adamantane cage fits snugly within the hydrophobic pore of the channel, with the amine group interacting with key residues. This binding effectively disables the protein's ability to conduct protons.[14]

Experimental Workflow: Characterizing M2 Channel Inhibition

The elucidation of the M2 channel blocking mechanism has been made possible through a combination of electrophysiological and virological assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

A standard method to study the function and inhibition of the M2 channel is its expression in Xenopus laevis oocytes and subsequent analysis using TEVC.[6]

Protocol:

-

cRNA Preparation and Injection: Synthesize cRNA encoding the M2 protein. Microinject the cRNA into prepared Xenopus oocytes. Incubate the oocytes for 2-4 days to allow for protein expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a low-pH buffer (e.g., pH 5.5) to activate the M2 channel. Impale the oocyte with two electrodes (one for voltage clamping, one for current recording).

-

Drug Application: Once a stable inward proton current is established, introduce the adamantane derivative into the perfusion buffer at various concentrations.

-

Data Analysis: Measure the reduction in the proton current in the presence of the drug. Plot the concentration-response curve to determine the half-maximal inhibitory concentration (IC50).[1][11]

Caption: Workflow for M2 channel inhibition assay using TEVC.

Plaque Reduction Assay

This virological assay directly measures the ability of a compound to inhibit viral replication and is considered a gold standard for evaluating antiviral efficacy.[17][21]

Protocol:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates.[6]

-

Viral Infection: Infect the cell monolayers with a known concentration of influenza A virus in the presence of serial dilutions of the adamantane derivative.

-

Overlay and Incubation: After a short adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells. Incubate the plates for several days to allow for the formation of plaques (zones of cell death).[22][23]

-

Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) that stains viable cells. Plaques will appear as clear, unstained areas.[21][23]

-

Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 (the concentration that reduces the number of plaques by 50%).[24]

Caption: Workflow for the viral plaque reduction assay.

Quantitative Data on M2 Inhibition

| Compound | Virus Strain | Assay | IC50 / EC50 | Reference |

| Amantadine | Influenza A (WT) | TEVC | ~15.8 µM | [11] |

| Amantadine | Influenza A (S31N mutant) | TEVC | ~237.0 µM | [11] |

| Rimantadine | Influenza A (WT) | Plaque Reduction | ~24.44 nM | [24] |

| Amantadine | Influenza A (WT) | Plaque Reduction | ~0.5-5 µM | [11] |

Part 2: Anti-Parkinsonian Effects - Modulating the Dopaminergic System

The serendipitous discovery of amantadine's anti-Parkinsonian effects in 1968 opened a new chapter in its therapeutic journey.[10] Its mechanism in Parkinson's disease is multifaceted and primarily involves the modulation of the brain's dopaminergic system.[11]

Enhancing Dopaminergic Neurotransmission

Amantadine's therapeutic benefit in Parkinson's disease is largely attributed to its ability to increase the levels of dopamine in the synaptic cleft.[11][23] This is achieved through a dual action:

-

Promoting Dopamine Release: Amantadine facilitates the release of dopamine from presynaptic neurons.[11][14][23]

-

Inhibiting Dopamine Reuptake: It also blocks the reuptake of dopamine back into the presynaptic terminal.[11][25]

This combined effect leads to an increased concentration and prolonged action of dopamine at the postsynaptic receptors, thereby alleviating the motor symptoms of Parkinson's disease, which are caused by a deficiency in dopamine.[11]

NMDA Receptor Antagonism

In addition to its dopaminergic effects, amantadine is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][11] Overactivation of these glutamate receptors is implicated in the excitotoxicity that contributes to neuronal degeneration in Parkinson's disease.[11] By weakly blocking NMDA receptors, amantadine may provide a neuroprotective effect.[11] This mechanism is also believed to be crucial for its efficacy in treating levodopa-induced dyskinesia, a common side effect of long-term levodopa therapy.[10]

Experimental Workflow: Investigating Dopaminergic Modulation

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a real-time assessment of a drug's effect on neurotransmission.[16][19][26]

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the striatum of a rat or mouse.[27][28]

-

Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Allow the system to equilibrate to establish a stable baseline of dopamine levels.[27]

-

Baseline Collection: Collect several dialysate samples to determine the basal dopamine concentration.[27]

-

Drug Administration: Administer amantadine (e.g., via intraperitoneal injection).

-

Post-Drug Sample Collection: Continue collecting dialysate samples to monitor the change in extracellular dopamine and its metabolites (DOPAC and HVA) over time.[27]

-

Analysis: Quantify the neurotransmitter concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[16][28]

Caption: Workflow for in vivo microdialysis to measure dopamine release.

Assessment of Levodopa-Induced Dyskinesia (LID) in a Rat Model

To evaluate the efficacy of adamantane derivatives in managing LID, a rodent model of Parkinson's disease is often used.

Protocol:

-

Induction of Parkinsonism: Create a unilateral lesion of the nigrostriatal pathway in rats using a neurotoxin like 6-hydroxydopamine (6-OHDA).

-

Chronic Levodopa Treatment: After the lesion is established, treat the rats with a chronic regimen of levodopa to induce dyskinesia.

-

Drug Administration: Administer the test compound (e.g., amantadine) in conjunction with levodopa.

-

Behavioral Scoring: Observe the animals and score the severity of abnormal involuntary movements (AIMs) using a standardized rating scale that assesses the intensity and frequency of dystonic and hyperkinetic behaviors.[10][25]

-

Data Analysis: Compare the AIMs scores between the group receiving levodopa alone and the group receiving levodopa plus the test compound to determine the anti-dyskinetic effect.

Quantitative Data on Dopaminergic Effects

-

Local application of amantadine (1 mM) to the striatum via microdialysis significantly increases extracellular dopamine levels.[18][25]

-

The amantadine-induced increase in dopamine is attenuated by co-administration of a dopamine uptake inhibitor (nomifensine) and an NMDA receptor blocker (MK-801), confirming its dual mechanism of action.[18][25]

-

Chronic amantadine therapy has been shown to reverse dopamine-release deficits in a rat model of traumatic brain injury.[9][29]

Part 3: Neuroprotection in Alzheimer's Disease - The Role of Memantine

Memantine, a dimethyl derivative of amantadine, is approved for the treatment of moderate to severe Alzheimer's disease.[21][30][31] Its mechanism of action is distinct from other Alzheimer's medications and centers on the modulation of glutamatergic neurotransmission.[30]

Targeting Glutamatergic Excitotoxicity

The primary mechanism of memantine is its action as a low-to-moderate affinity, uncompetitive, open-channel antagonist of the NMDA receptor.[24][30][31] In Alzheimer's disease, it is hypothesized that excessive glutamate activity leads to a state of chronic, low-level NMDA receptor activation.[24][31] This results in a persistent influx of Ca2+ into neurons, a phenomenon known as excitotoxicity, which contributes to synaptic dysfunction and neuronal death.[24][32]

Memantine's therapeutic utility stems from its unique binding kinetics. It preferentially blocks the NMDA receptor channel when it is excessively open, as is the case in pathological conditions.[32] However, because of its relatively fast off-rate, it does not significantly interfere with the transient, physiological activation of NMDA receptors that is necessary for normal synaptic functions like learning and memory.[8][32][33] This voltage-dependent, uncompetitive antagonism allows memantine to quell the pathological "noise" of excessive glutamate without disrupting the "signal" of normal neurotransmission.[24][31]

Impact on Synaptic Plasticity

Memantine's influence on synaptic plasticity is complex. While it prevents the excitotoxic effects of excessive NMDA receptor activation, it also has the ability to preserve the transient physiological activation required for processes like long-term potentiation (LTP), a cellular correlate of learning and memory.[8][33] Some studies suggest that memantine can alter striatal synaptic plasticity, potentially by influencing dopamine D2 receptors.[8][33]

Experimental Workflow: Assessing Neuroprotective and Cognitive-Enhancing Effects

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channel function and synaptic transmission at the single-cell level.[2][34][35]

Protocol:

-

Brain Slice Preparation: Prepare acute brain slices from a relevant region, such as the hippocampus.

-

Recording Setup: Transfer a slice to a recording chamber perfused with aCSF. Using a microscope, guide a glass micropipette to form a high-resistance "giga-seal" with the membrane of a target neuron.[36]

-

Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

-

Current Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., +40 mV) to relieve the Mg2+ block and isolate NMDA receptor-mediated currents.[35][36]

-

Drug Application: Apply memantine to the bath and record the change in the NMDA receptor-mediated currents.

-

Data Analysis: Analyze the kinetics of the block to characterize the drug's interaction with the receptor.

Radioligand Binding Assay

This assay is used to determine the affinity of a drug for its receptor target.[15][37]

Protocol:

-

Membrane Preparation: Prepare membrane homogenates from brain tissue or cells expressing the NMDA receptor.[12]

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3H]MK-801) and varying concentrations of the unlabeled test compound (memantine).[12]

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration.[12][15]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the displacement of the radioligand by the test compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.[12][37]

Behavioral Testing in Animal Models of Alzheimer's Disease

To assess the cognitive-enhancing effects of memantine, transgenic mouse models that recapitulate aspects of Alzheimer's pathology (e.g., APP/PS1 or 3xTg-AD mice) are commonly used.[13][32][38][39]

Common Behavioral Paradigms:

-

Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. Memantine-treated AD mice have shown significant improvements in their ability to locate the platform.[13][38][39]

-

Novel Object Recognition (NOR): This test evaluates recognition memory. Mice are familiarized with two objects, and after a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. Memantine treatment has been shown to improve performance in this task in AD mouse models.[13][32][38]

Quantitative Data on NMDA Receptor Antagonism

| Compound | Receptor/Assay | Value | Reference |

| Memantine | GluN1/GluN2B NMDA Receptor | IC50: ~0.95 - 6700 nM | [40] |

| Amantadine | GluN1/GluN2B NMDA Receptor | IC50: ~75-fold higher than memantine | [31] |

| Memantine | Native NMDA Receptors | Ki: ~433 - 100,000 nM | [40] |

Conclusion

The adamantane scaffold has given rise to a remarkable class of drugs with diverse and potent mechanisms of action. From the elegant simplicity of M2 proton channel blockade in influenza A by amantadine and rimantadine to the nuanced modulation of the dopaminergic and glutamatergic systems in Parkinson's and Alzheimer's diseases by amantadine and memantine, these molecules exemplify the power of rational drug design. The continued exploration of adamantane derivatives holds significant promise for the development of novel therapeutics for a wide range of challenging diseases.[5][26][41] The unique physicochemical properties of this rigid hydrocarbon cage ensure its enduring legacy as a truly privileged structure in the pharmaceutical sciences.[3][4]

References

-

A detailed method for reliable induction and comprehensive rating of LIDs following 6-OHDA-induced nigral lesioning in a rat model of PD is presented here. National Institutes of Health. Available at: [Link]

-

Memantine | C12H21N. PubChem. Available at: [Link]

-

Key Binding Interactions for Memantine in the NMDA Receptor. National Institutes of Health. Available at: [Link]

-

Key Binding Interactions for Memantine in the NMDA Receptor. ACS Publications. Available at: [Link]

-

A Novel Method for Assessing the Severity of Levodopa-Induced Dyskinesia Using Wearable Sensors. National Institutes of Health. Available at: [Link]

-

Assessment of an Objective Method of Dyskinesia Measurement in Parkinson's Disease. National Institutes of Health. Available at: [Link]

-

Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus. National Institutes of Health. Available at: [Link]

-

Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel. PubMed Central. Available at: [Link]

-

Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. National Institutes of Health. Available at: [Link]

-

Memantine-bound GluN1a-GluN2B NMDA receptors. RCSB PDB. Available at: [Link]

-

Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. National Institutes of Health. Available at: [Link]

-

Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. National Institutes of Health. Available at: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease. National Institutes of Health. Available at: [Link]

-

Guide to In Vitro Antiviral Testing. IBT Bioservices. Available at: [Link]

-

Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors. National Institutes of Health. Available at: [Link]

-

Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism. PubMed. Available at: [Link]

-

Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs. Neurofit. Available at: [Link]

-

Dopamine: Release From the Brain in Vivo by Amantadine. PubMed. Available at: [Link]

-

Whole Cell Patch Clamp Protocol. Axol Bioscience. Available at: [Link]

-

Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury. PLOS One. Available at: [Link]

-

Viral Plaque Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

-

Memantine Leads to Behavioral Improvement and Amyloid Reduction in Alzheimer's-Disease-Model Transgenic Mice Shown as by Micromagnetic Resonance Imaging. National Institutes of Health. Available at: [Link]

-

Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. National Institutes of Health. Available at: [Link]

-

Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer's Disease. PubMed Central. Available at: [Link]

-

How to Perform a Plaque Assay. YouTube. Available at: [Link]

-

Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. Available at: [Link]

-

An automated methodology for levodopa-induced dyskinesia: Assessment based on gyroscope and accelerometer signals. Semantic Scholar. Available at: [Link]

-

Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. Available at: [Link]

-

Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia. National Institutes of Health. Available at: [Link]

-

patch-clamp-protocol-final.pdf. Axol Bioscience. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice. National Institutes of Health. Available at: [Link]

-

The Chemical Tools for Imaging Dopamine Release. National Institutes of Health. Available at: [Link]

-

Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

-

(PDF) Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury. ResearchGate. Available at: [Link]

-

Activation and Inhibition of human NMDA Channels on Nanion's SyncroPatch384PE. Nanion. Available at: [Link]

-

Non-NMDA Receptor Binding Studies. Bio-protocol. Available at: [Link]

-

Levodopa-Induced Dyskinesias in Parkinson's Disease: An Overview on Pathophysiology, Clinical Manifestations, Therapy Management Strategies and Future Directions. MDPI. Available at: [Link]

-

Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. Biomedical and Environmental Sciences. Available at: [Link]

-

Structural basis for proton conduction and inhibition by the influenza M2 protein. National Institutes of Health. Available at: [Link]

Sources

- 1. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Assessment of an Objective Method of Dyskinesia Measurement in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury | PLOS One [journals.plos.org]

- 10. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine: release from the brain in vivo by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. ibtbioservices.com [ibtbioservices.com]

- 18. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural basis for proton conduction and inhibition by the influenza M2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. people.cs.umass.edu [people.cs.umass.edu]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. besjournal.com [besjournal.com]

- 29. researchgate.net [researchgate.net]

- 30. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Memantine Leads to Behavioral Improvement and Amyloid Reduction in Alzheimer’s-Disease-Model Transgenic Mice Shown as by Micromagnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 35. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 36. benchchem.com [benchchem.com]

- 37. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 38. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 40. rcsb.org [rcsb.org]

- 41. Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

The Adamantane Edifice: A Journey from Curiosity to Clinical Cornerstone

An In-depth Technical Guide on the Discovery and History of Aminoadamantane Compounds

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

The serendipitous journey of aminoadamantane compounds, from a chemical curiosity to indispensable therapeutics, represents a remarkable narrative in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of these caged hydrocarbons, charting a course from the foundational synthesis of the adamantane nucleus to the development and clinical application of its prominent amino derivatives: amantadine and memantine. We will delve into the pivotal synthetic methodologies, elucidate the nuanced mechanisms of action, particularly their interactions with the NM-methyl-D-aspartate (NMDA) receptor, and trace the key clinical milestones that established their roles in virology and neurology. This technical guide is designed to equip researchers and drug development professionals with a deep, contextual understanding of this unique class of compounds, fostering an appreciation for their past and inspiring future innovation.

The Genesis of a Diamondoid: The Discovery and Synthesis of Adamantane

The story of aminoadamantanes begins not with a biological insight, but with a fascination for molecular architecture. The adamantane molecule, with its perfectly symmetrical, strain-free tricyclic cage structure (tricyclo[3.3.1.13,7]decane), is the simplest "diamondoid"—a hydrocarbon framework that is a subunit of the diamond lattice.

Its existence was first confirmed in 1933 by Czech chemists S. Landa and V. Machacek, who painstakingly isolated a few milligrams from petroleum.[1] However, it was the challenge of its chemical synthesis that truly ignited the imagination of organic chemists. Early attempts were fraught with difficulty. It wasn't until 1941 that Vladimir Prelog achieved the first successful, albeit low-yielding (0.16%), synthesis from Meerwein's ester.[1][2] This multi-step process was a landmark achievement but was too impractical for widespread study of adamantane and its potential derivatives.

A paradigm shift occurred in 1957 when Paul von Ragué Schleyer devised an astonishingly simple and efficient one-pot synthesis.[1][3] By treating the readily available dicyclopentadiene with a Lewis acid catalyst, Schleyer was able to induce a rearrangement to the adamantane cage with a significantly higher yield. This breakthrough made adamantane readily accessible and set the stage for the exploration of its derivatives in various fields, most notably, in medicine.[1]

Caption: Schleyer's efficient synthesis of adamantane.

The Dawn of the Aminoadamantanes: Amantadine's Serendipitous Journey

With a scalable synthesis of the adamantane core established, the exploration of its derivatives began in earnest. The introduction of an amino group at one of the tertiary bridgehead carbons gave rise to 1-aminoadamantane, a compound that would later be known as amantadine.

Synthesis of Amantadine

The most common and efficient method for the synthesis of amantadine is the Ritter reaction .[4][5] This powerful reaction allows for the direct amination of a tertiary carbon. In the case of amantadine, adamantane is typically first converted to a derivative with a leaving group at the 1-position, such as 1-bromoadamantane. This is then reacted with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. The resulting N-adamantyl acetamide is then hydrolyzed to yield 1-aminoadamantane (amantadine).[6]

Experimental Protocol: Synthesis of Amantadine via the Ritter Reaction

-

Bromination of Adamantane: Adamantane is reacted with a brominating agent (e.g., bromine or N-bromosuccinimide) to form 1-bromoadamantane.

-

Ritter Reaction: 1-bromoadamantane is dissolved in a mixture of acetonitrile and a strong acid (e.g., sulfuric acid). The reaction mixture is stirred, often with gentle heating, to facilitate the formation of the N-(1-adamantyl)acetamide intermediate.

-

Hydrolysis: The reaction mixture is then carefully neutralized and the N-(1-adamantyl)acetamide is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to cleave the acetyl group and yield the free base of amantadine.

-

Salt Formation: The amantadine free base is then treated with hydrochloric acid to form the more stable and water-soluble amantadine hydrochloride salt, which is the form used in pharmaceutical preparations.

Caption: Synthetic pathway for amantadine hydrochloride.

From Antiviral to Antiparkinsonian: A Fortunate Observation

Amantadine was initially developed and approved in the 1960s as an antiviral agent for the prophylaxis and treatment of influenza A virus infections.[7] Its mechanism of action in this context involves the blockade of the M2 proton channel of the virus, which is essential for viral uncoating and replication within the host cell.[8][9]

The discovery of its therapeutic potential in Parkinson's disease was entirely serendipitous. In the late 1960s, a patient with Parkinson's disease who was taking amantadine for an influenza infection reported a remarkable improvement in her motor symptoms, including tremor, rigidity, and bradykinesia. This observation led to formal clinical investigations which confirmed its efficacy.[7] This unexpected finding opened a new chapter for amantadine and for the therapeutic application of aminoadamantanes in neurodegenerative disorders.

A Refined Approach to Neuromodulation: The Development of Memantine

The success of amantadine in Parkinson's disease spurred further research into the neurological effects of aminoadamantane derivatives. This led to the development of memantine (1-amino-3,5-dimethyladamantane), a compound with a more refined mechanism of action and a different therapeutic target.

Synthesis of Memantine

The synthesis of memantine typically starts from 1,3-dimethyladamantane.[10] Several synthetic routes have been developed, often involving an initial functionalization at the remaining bridgehead positions followed by the introduction of the amino group. One common approach involves the bromination of 1,3-dimethyladamantane to yield 1-bromo-3,5-dimethyladamantane, which can then be aminated.[11] Another method utilizes a direct amination approach.[11]

Experimental Protocol: A Two-Step Synthesis of Memantine Hydrochloride [10]

-

Formamidation: 1,3-dimethyladamantane is reacted with formamide in the presence of nitric acid to yield N-(3,5-dimethyladamantan-1-yl)formamide. This step directly introduces a protected amino group at the desired position.

-

Hydrolysis and Salt Formation: The formamide intermediate is then hydrolyzed using aqueous hydrochloric acid. This removes the formyl protecting group and simultaneously forms the hydrochloride salt of memantine in a single step.

Caption: A two-step synthesis of memantine hydrochloride.

Targeting Excitotoxicity in Alzheimer's Disease

Memantine was developed for the treatment of moderate-to-severe Alzheimer's disease.[12] Its therapeutic rationale is based on the "glutamate excitotoxicity" hypothesis of neurodegeneration. In Alzheimer's disease, it is believed that excessive or persistent activation of NMDA receptors by the neurotransmitter glutamate leads to a sustained influx of calcium ions into neurons, initiating a cascade of events that ultimately results in neuronal damage and death.[13]

Memantine was approved for medical use in Germany in 1989, in the European Union in 2002, and in the United States in 2003.[12]

Mechanism of Action: Uncompetitive Antagonism of the NMDA Receptor

The primary mechanism of action for the neurological effects of both amantadine and memantine is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[9][14]

Both compounds act as uncompetitive, voltage-dependent, open-channel blockers of the NMDA receptor.[7][15] This means they only bind to the receptor when it is activated by glutamate and the channel is open. They bind to a site within the ion channel pore, physically obstructing the flow of ions, primarily Ca2+.

Caption: Mechanism of NMDA receptor antagonism by aminoadamantanes.

The therapeutic advantage of memantine, in particular, lies in its low to moderate affinity and rapid off-rate .[16] This allows it to preferentially block the excessive, tonic activation of NMDA receptors associated with excitotoxicity, while having minimal interference with the transient, physiological activation required for normal synaptic transmission. This is in contrast to other, higher-affinity NMDA receptor antagonists like phencyclidine (PCP) and ketamine, which can cause significant psychotomimetic side effects by indiscriminately blocking normal neurotransmission.[14]

While NMDA receptor antagonism is the primary mechanism for memantine's action in Alzheimer's disease, amantadine's effects in Parkinson's disease are more complex. In addition to its weak NMDA receptor antagonism, amantadine also promotes the release of dopamine and blocks its reuptake, thereby enhancing dopaminergic neurotransmission, which is deficient in Parkinson's disease.[17][18]

Structure-Activity Relationships: The Importance of the Adamantane Cage

The adamantane scaffold is not merely a passive carrier for the amino group; its unique physicochemical properties are integral to the therapeutic activity of these compounds.

-

Lipophilicity: The bulky, hydrophobic adamantane cage facilitates the passage of the molecule across the blood-brain barrier, a critical requirement for centrally acting drugs.

-

Rigidity and Shape: The rigid, three-dimensional structure of the adamantane nucleus provides a precise orientation for the amino group to interact with its binding site within the NMDA receptor channel.

-

Bridgehead Substitution: The substitution pattern on the adamantane cage influences the affinity and kinetics of NMDA receptor binding. For instance, the two methyl groups in memantine contribute to its specific binding characteristics compared to the unsubstituted amantadine.[11]

Further research into the synthesis and evaluation of various aminoadamantane analogues has shown that modifications to the adamantane core or the amino group can significantly alter their biological activity, including their antiviral and NMDA receptor antagonist properties.[19][20]

Pharmacokinetics and Metabolism

A thorough understanding of the pharmacokinetic properties of amantadine and memantine is crucial for their safe and effective clinical use.

| Parameter | Amantadine | Memantine |

| Bioavailability | Well-absorbed orally | ~100% |

| Protein Binding | ~67% | ~45% |

| Metabolism | Minimal, primarily excreted unchanged | Minimal, primarily excreted unchanged |

| Elimination Half-life | 10-31 hours | 60-80 hours |

| Excretion | Primarily renal (urine) | Primarily renal (urine) |

Table 1: Comparative Pharmacokinetics of Amantadine and Memantine [8][12]

Both amantadine and memantine are well-absorbed orally and undergo minimal metabolism, with the majority of the drug excreted unchanged in the urine.[8][12] This renal route of elimination necessitates dose adjustments in patients with impaired kidney function. The significantly longer elimination half-life of memantine allows for once or twice-daily dosing.[12]

Clinical Development and Approval: A Timeline of Key Milestones

The clinical journey of amantadine and memantine has been marked by both serendipity and targeted drug development.

-

1960s: Amantadine is developed as an antiviral for influenza A.[7]

-

Late 1960s: The antiparkinsonian effects of amantadine are serendipitously discovered.[7]

-

1970s: Clinical trials confirm the efficacy of amantadine in Parkinson's disease, leading to its approval for this indication.[18]

-

1989: Memantine is first marketed in Germany for the treatment of dementia.[12]

-

2002: Memantine receives marketing approval in the European Union for moderate-to-severe Alzheimer's disease.[12]

-

2003: The U.S. FDA approves memantine for the treatment of moderate-to-severe Alzheimer's disease based on data from pivotal clinical trials.[1][12]

-

2017: An extended-release formulation of amantadine (Gocovri) is approved by the U.S. FDA for the treatment of dyskinesia in patients with Parkinson's disease receiving levodopa-based therapy.[7][15]

The approval of memantine for Alzheimer's disease was based on a series of randomized, double-blind, placebo-controlled trials that demonstrated its efficacy in improving cognition, function, and global status in patients with moderate to severe forms of the disease.[1][10] Similarly, the more recent approval of extended-release amantadine for levodopa-induced dyskinesia was supported by robust clinical trial data showing a significant reduction in these involuntary movements.[15]

Conclusion and Future Directions

The discovery and development of aminoadamantane compounds is a testament to the often-unpredictable path of scientific progress. From the fundamental pursuit of synthesizing a unique molecular structure to the chance observation of a clinical benefit, the story of amantadine and memantine underscores the importance of both rational drug design and keen clinical observation.

These compounds have carved out essential niches in the therapeutic landscape, offering valuable treatment options for patients with influenza, Parkinson's disease, and Alzheimer's disease. The unique mechanism of uncompetitive NMDA receptor antagonism, particularly the favorable kinetics of memantine, represents a successful example of targeted neuromodulation.

The adamantane scaffold continues to be a source of inspiration for medicinal chemists. Ongoing research is exploring new derivatives with improved pharmacokinetic profiles, enhanced target specificity, and novel therapeutic applications. The rich history of the aminoadamantanes serves as a powerful foundation for the future development of innovative drugs targeting a range of challenging diseases.

References

-

Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Available at: [Link]

-

Amantadine - Wikipedia. Wikipedia. Available at: [Link]

-

Memantine - Wikipedia. Wikipedia. Available at: [Link]

-

Adamantane - Wikipedia. Wikipedia. Available at: [Link]

-

Mechanism of action of memantine - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | ACS Omega. ACS Publications. Available at: [Link]

-